N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the azetidine ring, the introduction of the pyridazinyl group, and the coupling of the thiazole and carboxamide moieties. Common synthetic methods include:
Suzuki-Miyaura coupling: This method is often used to form carbon-carbon bonds between the thiazole and phenyl groups.
Amidation reactions: These reactions are used to introduce the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyridazinyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
- N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine
Uniqueness
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H19N5OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H19N5OS/c1-13-8-9-17(22-21-13)24-10-15(11-24)23(2)19(25)16-12-26-18(20-16)14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3 |
InChI Key |
QEOTWSVBWMYCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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